molecular formula C8H7N3O3 B1431673 6-Methoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine CAS No. 1260386-18-2

6-Methoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1431673
CAS No.: 1260386-18-2
M. Wt: 193.16 g/mol
InChI Key: BJTMAZBBFMOCIT-UHFFFAOYSA-N
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Description

6-Methoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by its fused pyrrole and pyridine rings, with methoxy and nitro substituents at the 6 and 5 positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with suitable electrophiles can lead to the formation of the pyrrolo[2,3-b]pyridine core. Subsequent nitration and methoxylation steps introduce the nitro and methoxy groups, respectively .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 6-methoxy-5-amino-1H-pyrrolo[2,3-b]pyridine .

Scientific Research Applications

Cancer Research

One of the most promising applications of 6-methoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine is its potential as an inhibitor of fibroblast growth factor receptors (FGFRs), which are crucial targets in various cancers. Research indicates that this compound can modulate cellular processes such as proliferation and apoptosis by inhibiting specific kinases involved in these signaling pathways. For instance, studies have demonstrated that derivatives of this compound exhibit significant antiproliferative activity against several cancer cell lines, including MDA-MB-231 and MCF-7 breast cancer cells .

The compound has shown a range of biological activities beyond its anticancer properties. Its derivatives have been investigated for their potential as:

  • Antimicrobial agents : Various studies have explored the antimicrobial efficacy of this compound and its metal complexes, revealing promising results against different bacterial strains .
  • Analgesic properties : Research has indicated that modifications to the structure can yield compounds with notable analgesic effects, making them candidates for pain management therapies .

Pharmacological Insights

The pharmacological profile of this compound includes:

  • Anticonvulsant activity : Certain derivatives have been shown to possess anticonvulsant properties, suggesting potential applications in treating epilepsy .
  • Anti-inflammatory effects : The compound's ability to inhibit inflammatory pathways positions it as a candidate for developing anti-inflammatory drugs .

Synthesis of Derivatives

This compound serves as an important intermediate in organic synthesis. Its unique structure allows for the development of various derivatives through multi-step synthetic processes. These derivatives can be tailored for specific biological activities or chemical properties, enhancing their utility in research and industry.

Methodologies

Common synthetic routes involve:

  • Multi-step organic reactions : Techniques such as cross-coupling reactions and condensation reactions are employed to create functionalized derivatives from this compound.
  • Continuous flow reactors : Industrial applications may utilize advanced methods like continuous flow reactors to improve efficiency and yield during synthesis.

Case Studies

StudyFocusFindings
FGFR InhibitionDemonstrated that this compound derivatives effectively inhibit FGFR activity with promising IC50 values.
Anticancer ActivityEvaluated cytotoxicity against ovarian and breast cancer cell lines; highlighted moderate cytotoxic effects with selective toxicity.
Antimicrobial EvaluationInvestigated Schiff bases derived from this compound; revealed strong antimicrobial activity against various pathogens.

Mechanism of Action

The mechanism of action of 6-Methoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration. The compound binds to the ATP-binding site of FGFRs, preventing their activation and subsequent signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Uniqueness: 6-Methoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit FGFRs with high potency makes it a valuable compound in cancer research .

Biological Activity

6-Methoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolo[2,3-b]pyridine core with a methoxy group at the 6th position and a nitro group at the 5th position. Its molecular formula is C8H8N2O3C_8H_8N_2O_3 with a molecular weight of 180.16 g/mol. The presence of these functional groups is crucial for its biological activity.

This compound exhibits its biological effects primarily through inhibition of specific molecular targets involved in tumorigenesis. Research indicates that compounds within this class can inhibit fibroblast growth factor receptors (FGFRs), which are critical in various cancer pathways.

Key Mechanisms:

  • FGFR Inhibition : Compounds similar to this compound have shown potent inhibitory activity against FGFR1, FGFR2, and FGFR3, suggesting potential use in targeted cancer therapies .
  • Phosphodiesterase Inhibition : Some derivatives demonstrate selective inhibition of phosphodiesterase 4B (PDE4B), impacting inflammatory pathways and potentially offering therapeutic benefits in diseases characterized by excessive inflammation .

Biological Activity and Efficacy

The biological activity of this compound has been evaluated in several studies, highlighting its potential as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
FGFR Inhibition Potent inhibition of FGFR1, FGFR2, FGFR3
Cytotoxicity Induces apoptosis in cancer cell lines
PDE4B Inhibition Selective inhibition leading to reduced TNF-α release
Antimicrobial Activity Exhibits activity against Staphylococcus aureus

Case Studies

Several studies have investigated the efficacy of this compound in preclinical settings:

  • In Vitro Cancer Studies : A study reported that this compound significantly inhibited the proliferation of breast cancer cells (4T1) and induced apoptosis. The IC50 values indicated strong potency against these cells, making it a candidate for further development in cancer therapy .
  • Inflammation Models : Another research effort demonstrated that derivatives could effectively reduce pro-inflammatory cytokine release from macrophages exposed to lipopolysaccharides, indicating potential applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR studies have revealed that modifications to the pyrrolo[2,3-b]pyridine structure can significantly affect biological activity. For instance:

  • The introduction of different substituents at the nitrogen or carbon positions can enhance receptor binding affinity and selectivity.
  • The nitro group at the 5-position is essential for maintaining biological activity and enhancing solubility.

Table 2: SAR Insights

Substituent PositionModificationEffect on Activity
5Nitro groupEssential for potency
6Methoxy groupEnhances solubility
VariousNitrogen substitutionsAlters receptor selectivity

Properties

IUPAC Name

6-methoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-14-8-6(11(12)13)4-5-2-3-9-7(5)10-8/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJTMAZBBFMOCIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=CNC2=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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